molecular formula C6H7NO2 B1312582 1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 36929-61-0

1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1312582
CAS No.: 36929-61-0
M. Wt: 125.13 g/mol
InChI Key: OONDRKVHFCQDCG-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C6H7NO2 . It has an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrole ring with a carboxylic acid group at the 3-position and a methyl group at the 1-position .

Scientific Research Applications

Spiroheterocyclization

1-Methyl-1H-pyrrole-3-carboxylic acid derivatives are used in spiroheterocyclization reactions. A study demonstrated the interaction of these derivatives with 3-(arylamino)-1H-inden-1-ones, leading to the formation of complex compounds such as 1,1'-diaryl-3'-cinnamoyl-4'-hydroxy-1H-spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole]-2,4,5'(1'H)-triones (Silaichev et al., 2012).

Antimicrobial Agent Synthesis

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds, particularly pyrrole chalcone derivatives, have shown notable antibacterial and antifungal activity (Hublikar et al., 2019).

Hydrogen-Bonded Sheets Formation

Certain methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, related to this compound, form hydrogen-bonded sheets, which is significant in understanding molecular interactions and crystal structures (Quiroga et al., 2013).

Cytotoxicity in Cancer Research

This compound derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Liu et al., 2006).

Luminescent Properties in Lanthanide Complexes

These compounds have been used to enhance the luminescent properties of lanthanide complexes, demonstrating their applicability in the development of new materials with unique photophysical properties (Law et al., 2007).

Synthesis of Novel Pyrrole Derivatives

Researchers have synthesized novel pyrrole derivatives from this compound, exploring its versatility in organic synthesis and the potential for developing new pharmaceuticals and materials (Nguyen et al., 2009).

Reaction with Monosubstituted Hydrazines

Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, related tothis compound, react with monosubstituted hydrazines to yield compounds with potential pharmaceutical applications. The reaction and structural characterization of these compounds provide insights into new synthetic pathways and molecular interactions (Filimonov et al., 2015).

Crystallographic Studies

Crystallographic analysis of derivatives of this compound helps in understanding molecular structures and properties, crucial for designing drugs and materials with specific characteristics (Maurin et al., 2002).

Synthesis of Antitumoral Agents

Functionalized pyrroles derived from this compound have been synthesized and characterized for their potential as antitumoral agents. The study of these compounds contributes to the development of new therapeutic drugs (Silva et al., 2012).

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, which are highly reactive species in biological systems . The interaction with hydroxyl radicals suggests that this compound may play a role in oxidative stress responses. Additionally, it is involved in the formation of pyrrole derivatives, which are known for their biological activities .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with nitrate radicals, which may play a role in its biological activity . Additionally, the compound can undergo various chemical reactions, such as oxidative coupling, which further modulates its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antiviral activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can undergo oxidative reactions, leading to the formation of pyrrole derivatives with distinct biological activities . These metabolic pathways are crucial for understanding the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

1-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDRKVHFCQDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436201
Record name 1-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36929-61-0
Record name 1-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrrole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of Compound 1 (7.66 g, 50 mmole), which had been obtained in Preparation Example 1, and a 2 N aqueous solution of sodium hydroxide (37.5 ml, 75 mmole) was refluxed for 2 hours. The reaction mixture was cooled to 0° C., to which 6 N hydrochloric acid was added under stirring to acidify the same. Sodium chloride (15 g) was then added, followed by stirring for 1 hour over an ice-acetone bath. Precipitated crystals were collected. Those crystals were washed with chilled water and then dried under reduced pressure, whereby the title compound (5.77 g) was obtained (yield: 92.2%).
Quantity
7.66 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
37.5 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
15 g
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Synthesis routes and methods II

Procedure details

7.66 g (50 mmole) of ethyl 1-methyl-3-pyrrolecarboxylate prepared in Example 1 and 37.5 ml (75 mmole) of 2N sodium hydroxide aqueous solution were charged into a reaction vessel and refluxed for two hours. The reaction mixture was cooled to 0° C. and about 7 ml of 6N hydrochloric acid solution was added while stirring. After the addition of 15 g of sodium chloride, the mixture was stirred for one hour over an ice-acetone bath to collect precipitated crystals. The crystals were washed with cold water and dried under reduced pressure to obtain 5.77 g (yield 92.2%) of colorless or light-yellow powdery crystals of 1-methyl-3-pyrrolecarboxylic acid.
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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